molecular formula C9H13NO B8815474 3-(pyrrolidin-1-yl)cyclopent-2-en-1-one CAS No. 36287-28-2

3-(pyrrolidin-1-yl)cyclopent-2-en-1-one

Cat. No.: B8815474
CAS No.: 36287-28-2
M. Wt: 151.21 g/mol
InChI Key: LDMCLZNXRXIYEY-UHFFFAOYSA-N
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Description

3-(pyrrolidin-1-yl)cyclopent-2-en-1-one is an organic compound featuring a pyrrolidine ring attached to a cyclopentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-1-yl)cyclopent-2-en-1-one typically involves the reaction of cyclopentenone with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclopentenone, followed by the addition of pyrrolidine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol structure.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

3-(pyrrolidin-1-yl)cyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.

    Cyclopentenone: The parent compound of the cyclopentenone ring in 3-(pyrrolidin-1-yl)cyclopent-2-en-1-one.

    Pyrrolidinone: A related compound with a similar pyrrolidine ring but different functional groups.

Uniqueness

This compound is unique due to the combination of the pyrrolidine ring and the cyclopentenone structure

Properties

CAS No.

36287-28-2

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-pyrrolidin-1-ylcyclopent-2-en-1-one

InChI

InChI=1S/C9H13NO/c11-9-4-3-8(7-9)10-5-1-2-6-10/h7H,1-6H2

InChI Key

LDMCLZNXRXIYEY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=O)CC2

Origin of Product

United States

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